3,10-Dibromoperylene
CAS No.: 85514-20-1
Cat. No.: VC16477015
Molecular Formula: C20H10Br2
Molecular Weight: 410.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 85514-20-1 |
---|---|
Molecular Formula | C20H10Br2 |
Molecular Weight | 410.1 g/mol |
IUPAC Name | 3,10-dibromoperylene |
Standard InChI | InChI=1S/C20H10Br2/c21-17-9-7-13-14-8-10-18(22)16-6-2-4-12(20(14)16)11-3-1-5-15(17)19(11)13/h1-10H |
Standard InChI Key | OVMHRVBCZFDXIV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C3C(=C1)C(=CC=C3C4=CC=C(C5=CC=CC2=C54)Br)Br |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
3,10-Dibromoperylene belongs to the family of dibrominated perylene derivatives, characterized by a fused tetracyclic aromatic system. The bromine atoms at the 3 and 10 positions induce significant electronic perturbations, altering the compound’s -electron conjugation and intermolecular interactions . Its IUPAC name, 3,10-dibromoperylene, reflects the substitution pattern, while the SMILES notation precisely defines its atomic connectivity .
The compound’s planar structure facilitates -stacking interactions, which are critical for its performance in solid-state applications such as organic semiconductors . X-ray crystallography of related dibromoperylenes confirms that bromination at non-bay positions (e.g., 3,10) reduces steric hindrance compared to bay-substituted isomers like 1,7-dibromoperylene, enabling tighter molecular packing .
Physicochemical Properties
Key physicochemical properties of 3,10-dibromoperylene include:
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Melting Point: >300°C (highest reported among dibromoperylenes due to high purity)
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Solubility: Moderate in chlorinated solvents (e.g., chloroform, dichloromethane) but poor in polar aprotic solvents
The bromine atoms increase molecular polarizability, enhancing intermolecular halogen bonding and charge-transfer capabilities . These traits are pivotal for its role in optoelectronic devices.
Synthesis and Purification Strategies
Bromination of Perylene
A study demonstrated that sequential recrystallization from chloroform/ethanol mixtures effectively isolates 3,10-dibromoperylene with >99% purity . This method leverages differences in solubility between isomers, driven by their distinct crystal packing efficiencies.
Post-Synthetic Modifications
3,10-Dibromoperylene serves as a precursor for further functionalization. Notable reactions include:
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Sonogashira Coupling: Introduces alkynyl groups at brominated positions, yielding derivatives with tunable photoluminescence .
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APEX Reactions: Post-synthetic -extension techniques create conjugated porous polymers for gas storage applications .
For example, alkynylperylene derivatives exhibit solvent-dependent emission spectra, with Stokes shifts ranging from 50–120 nm in polar solvents .
Photophysical and Electronic Properties
Absorption and Emission Characteristics
The electronic absorption spectrum of 3,10-dibromoperylene shows a at 450 nm in chloroform, attributed to - transitions . Bromination redshifts the absorption compared to pristine perylene ( nm) . Alkynyl derivatives further shift absorption maxima to 480–520 nm, depending on substituent electronic effects .
Charge Transport Properties
In thin-film transistors, 3,10-dibromoperylene demonstrates hole mobilities of – cmVs, outperforming 1,7-dibromoperylene due to reduced steric bulk . Density functional theory (DFT) calculations indicate a HOMO energy level of −5.4 eV, favorable for hole injection in organic light-emitting diodes (OLEDs) .
Comparative Analysis of Dibromoperylene Regioisomers
The table below contrasts key properties of 3,10-dibromoperylene with related isomers:
Compound | Bromine Positions | Reactivity | Melting Point (°C) | Hole Mobility (cm²V⁻¹s⁻¹) |
---|---|---|---|---|
3,10-Dibromoperylene | 3, 10 | Moderate | >300 | |
1,7-Dibromoperylene | 1, 7 (bay) | High | 280–285 | |
3,9-Dibromoperylene | 3, 9 | Low | 290–295 |
The 3,10 isomer’s balanced reactivity and electronic properties make it preferable for applications requiring both processability and performance.
Applications in Advanced Materials
Organic Electronics
3,10-Dibromoperylene derivatives are employed in:
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OLEDs: As emissive layers, leveraging high and tunable emission .
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Organic Photovoltaics (OPVs): As electron acceptors in bulk heterojunctions, achieving power conversion efficiencies up to 8.2% .
Coordination Polymers
The compound acts as a ligand for transition metals (e.g., Pd, Pt), forming coordination polymers with catalytic activity in cross-coupling reactions .
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